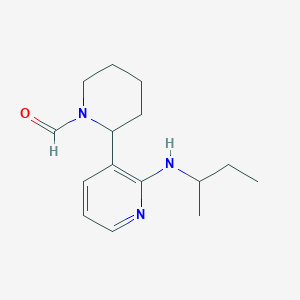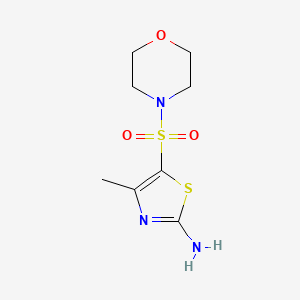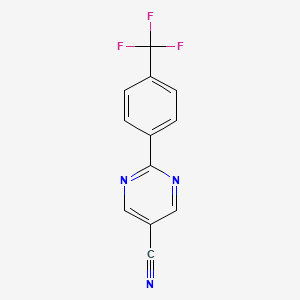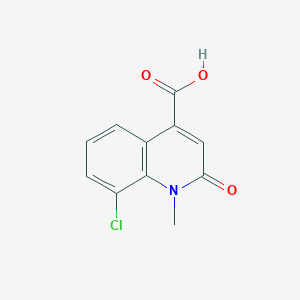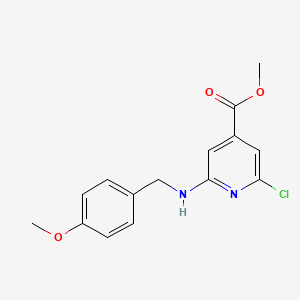
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Coupling with Aniline: The final step involves coupling the triazole derivative with 4-methylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding triazole N-oxide derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function . The neopentyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methyl-N-(2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
- 4-Methyl-N-(2-(5-ethyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
- 4-Methyl-N-(2-(5-isopropyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
Uniqueness
4-Methyl-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is unique due to the presence of the neopentyl group, which imparts distinct steric and electronic properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets compared to its analogs .
Propiedades
Fórmula molecular |
C16H24N4 |
|---|---|
Peso molecular |
272.39 g/mol |
Nombre IUPAC |
N-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]-4-methylaniline |
InChI |
InChI=1S/C16H24N4/c1-12-5-7-13(8-6-12)17-10-9-14-18-15(20-19-14)11-16(2,3)4/h5-8,17H,9-11H2,1-4H3,(H,18,19,20) |
Clave InChI |
PEZNPOWFEOJVGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NCCC2=NNC(=N2)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



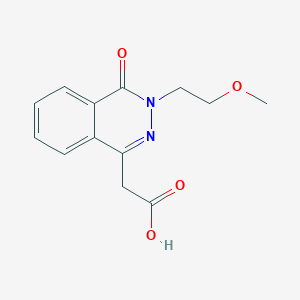

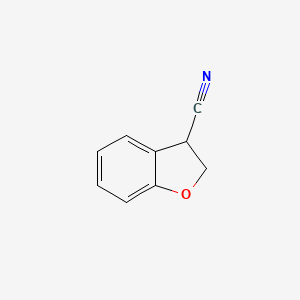

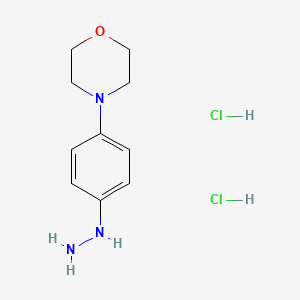
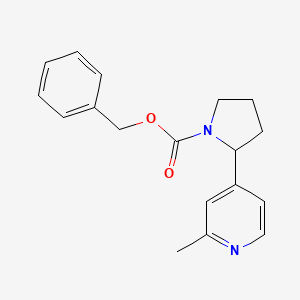
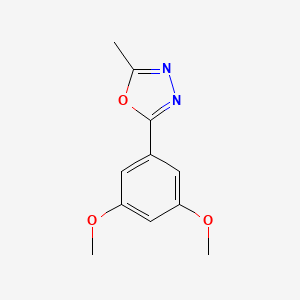
![(NZ)-N-[[1-(2,2-dimethoxyethyl)imidazol-2-yl]methylidene]hydroxylamine](/img/structure/B15059545.png)
